molecular formula C10H16N2O B3359834 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one CAS No. 877606-85-4

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one

Cat. No.: B3359834
CAS No.: 877606-85-4
M. Wt: 180.25 g/mol
InChI Key: DULBGXZKNRLXLP-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine]-2’-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a nitrogen atom, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-9-10(3-4-11-9)7-8-1-5-12(10)6-2-8/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULBGXZKNRLXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC23CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624437
Record name 2'H-Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877606-85-4
Record name 2'H-Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as azabicyclo[2.2.2]octane derivatives can be reacted with pyrrolidine derivatives in the presence of catalysts to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine]-2’-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine]-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride: Another spirocyclic compound with a similar bicyclic structure.

    2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.

Uniqueness

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one
Reactant of Route 2
Reactant of Route 2
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one

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